molecular formula C11H11N5S B11779887 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine CAS No. 189830-95-3

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine

Cat. No.: B11779887
CAS No.: 189830-95-3
M. Wt: 245.31 g/mol
InChI Key: TVTZGPNQLDLYOF-UHFFFAOYSA-N
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Description

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine is a tricyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of triazinoindole derivatives, which have been studied for their antimicrobial, antidepressant, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine typically involves the condensation of isatin with thiosemicarbazide to form the tricyclic core. This intermediate is then reacted with chloroethylamine under specific conditions to yield the final product .

  • Condensation of Isatin with Thiosemicarbazide

      Reagents: Isatin, Thiosemicarbazide

      Conditions: Reflux in ethanol

      Product: 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione

  • Reaction with Chloroethylamine

      Reagents: 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione, Chloroethylamine

      Product: this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinoindole ring can be reduced under specific conditions.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

      Conditions: Room temperature or mild heating

      Products: Sulfoxides, Sulfones

  • Reduction

      Reagents: Sodium borohydride, Lithium aluminum hydride

      Products: Reduced triazinoindole derivatives

  • Substitution

      Reagents: Alkyl halides, Acyl chlorides

      Conditions: Reflux in suitable solvents

      Products: Substituted ethanamine derivatives

Scientific Research Applications

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine has been studied for various scientific research applications:

Mechanism of Action

The mechanism by which 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in oxidative stress pathways. The compound’s tricyclic structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
  • N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides

Uniqueness

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine is unique due to its ethanamine side chain, which imparts distinct chemical and biological properties. This differentiates it from other triazinoindole derivatives, which may have different side chains or functional groups, leading to variations in their activity and applications.

Properties

CAS No.

189830-95-3

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine

InChI

InChI=1S/C11H11N5S/c12-5-6-17-11-14-10-9(15-16-11)7-3-1-2-4-8(7)13-10/h1-4H,5-6,12H2,(H,13,14,16)

InChI Key

TVTZGPNQLDLYOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCCN

Origin of Product

United States

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